molecular formula C13H13N3O2S2 B2751941 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one CAS No. 2320213-83-8

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one

Cat. No. B2751941
CAS RN: 2320213-83-8
M. Wt: 307.39
InChI Key: UATPQZLNNMNFAJ-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one, also known as TTA-390 or TTA-A2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TTA-390 is a member of the thiazole family of compounds, which are known for their diverse pharmacological activities. In

Scientific Research Applications

Synthesis and Biological Activities

A variety of compounds containing piperazine structures, including those similar to 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one, have been synthesized and their biological activities studied. Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, showing inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential applications in agriculture and antimicrobial research (Xia, 2015). Another study focused on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, revealing some compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Antimicrobial Evaluation

Thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized, providing insights into antimicrobial applications. These systems demonstrated potential as antimicrobial agents, suggesting the chemical scaffold's utility in developing new therapeutic agents (Hamama et al., 2017). Moreover, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited antidepressant and antianxiety activities, expanding the potential therapeutic applications of such compounds (Kumar et al., 2017).

Anticancer and Herbicidal Activities

Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed significant anticancer activity, offering new avenues for cancer treatment research (Turov, 2020). Additionally, 1-methyl and acetyl-4-substituted piperazines evaluated as potential herbicides and plant growth regulators highlight the agricultural applications of these chemical structures (Stoilkova et al., 2014).

Anti-inflammatory and Analgesic Effects

The synthesis and evaluation of anti-inflammatory activity of 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activities, suggesting their potential for developing new anti-inflammatory drugs (Ahmed et al., 2017).

properties

IUPAC Name

1-(1,3-thiazol-2-yl)-4-(2-thiophen-3-ylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-11(7-10-1-5-19-9-10)15-3-4-16(12(18)8-15)13-14-2-6-20-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATPQZLNNMNFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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